molecular formula C7H2F4O B028382 2,3,5,6-Tetrafluorobenzaldehyde CAS No. 19842-76-3

2,3,5,6-Tetrafluorobenzaldehyde

Cat. No.: B028382
CAS No.: 19842-76-3
M. Wt: 178.08 g/mol
InChI Key: YIRYOMXPMOLQSO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde with the molecular formula C7H2F4O. It is characterized by the presence of four fluorine atoms attached to the benzene ring and an aldehyde group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

2,3,5,6-Tetrafluorobenzaldehyde is utilized in a wide range of scientific research applications:

Safety and Hazards

2,3,5,6-Tetrafluorobenzaldehyde is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Relevant Papers A preliminary optimization of electrolytic conditions for the production of either 2,3,5,6-tetrafluorobenzyl alcohol or this compound was systematically performed using a laboratory-scale flow-cell system .

Mechanism of Action

    Target of Action

    The primary target of 2,3,5,6-Tetrafluorobenzaldehyde is Prunus mume hydroxynitrile lyase (PmHNL) . PmHNL is an enzyme that catalyzes the cleavage of cyanohydrins .

    Mode of Action

    This compound interacts with PmHNL as a substrate

    Biochemical Pathways

    The compound is involved in the biochemical pathway catalyzed by PmHNL

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to maximize output .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRYOMXPMOLQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345039
Record name 2,3,5,6-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19842-76-3
Record name 2,3,5,6-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 ml-volume glass-made reactor equipped with a condenser tube, 5.00 g of 2,3,5,6-tetrafluorobenzonitrile, 51.00 g of methanol, 52.00 g of water, 45.00 g of acetic acid and 0.50 g of sponge nickel were charged. After purging the vapor phase moiety with hydrogen gas, the mixed solution was stirred at 60° C. under atmospheric pressure while continuously supplying hydrogen. As the time passed, the reaction solution was sampled and analyzed by means of a gas chromatograph. As a result, it was confirmed that 2,3,5,6-tetrafluorobenzyl alcohol was produced together with 2,3,5,6-tetrafluorobenzaldehyde. The yields in the reaction solution are shown in the table below.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a practical method for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes using 2,3,5,6-Tetrafluorobenzaldehyde as a starting material?

A1: A new and practical process utilizes this compound and various phenols to synthesize 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. [, ] This convergent method employs nucleophilic substitution in the presence of inorganic fluorides. Studies demonstrate the methodology's tolerance to diverse substituents, allowing the introduction of various aryl and heteroaryl groups, leading to the successful preparation of twelve different aldehydes with yields ranging from 14% to 93%. [, ]

Q2: Can this compound be used in the synthesis of larger macrocyclic structures?

A2: Yes, this compound acts as a key building block in synthesizing meso-porphyrinyl-substituted expanded porphyrins. [] These structures form through an acid-catalyzed condensation reaction between 4-porphyrinyl-2,3,5,6-tetrafluorobenzaldehyde, derived from this compound, and pyrrole. []

Q3: Are there alternative synthetic routes to obtain derivatives of this compound?

A3: Research indicates that this compound can be obtained through the product-selective electroreduction of 2,3,4,5,6-pentafluorobenzoic acid. [] This method, employing a flow cell system, offers a potential alternative pathway for synthesizing this compound and potentially its derivatives. []

Q4: What are the potential applications of compounds derived from this compound?

A4: While the provided research primarily focuses on the synthesis and characterization of this compound derivatives, their unique structural features suggest potential applications in various fields. These may include:

  • Building blocks for supramolecular chemistry: The successful incorporation of this compound derivatives into expanded porphyrins [] highlights their potential as building blocks for complex supramolecular architectures.
  • Photochemical and photophysical studies: The presence of the tetrafluorophenyl moiety can influence the electronic properties and photochemical behavior of molecules, making them interesting for applications in areas like photodynamic therapy or as photosensitizers. []

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